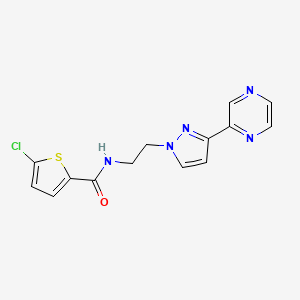

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS/c15-13-2-1-12(22-13)14(21)18-6-8-20-7-3-10(19-20)11-9-16-4-5-17-11/h1-5,7,9H,6,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSKYYUWZVPXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Condensation Reaction: Pyrazin-2-amine is condensed with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl4) to form 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.

Suzuki Cross-Coupling Reaction: The intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide undergoes a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids/pinacol esters to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions can vary widely depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against these bacteria, suggesting strong antibacterial efficacy .

Anticancer Potential

The unique structural arrangement of 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide may contribute to its ability to inhibit specific enzymes involved in cancer pathways. Pyrazole derivatives are known to interact with various biological targets, potentially leading to the development of novel anticancer agents. For example, compounds containing pyrazole rings have been explored as inhibitors of kinases such as Akt, which play a crucial role in cancer cell proliferation .

Synthesis and Structural Variants

The synthesis of this compound typically involves several steps that optimize reaction conditions for high purity and yield. Variants of this compound have been synthesized to explore their biological activities further. For instance, structural modifications can lead to compounds with enhanced potency or selectivity against specific biological targets .

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide | Contains a benzamide moiety | Focused on pyridine derivatives |

| 5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl)thiophene-2-carboxamide | Cyclopentane ring addition | Emphasizes cyclization in synthesis |

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Structural and Functional Insights

Pyrazine vs. Pyrimidine/Piperazine Moieties: The pyrazine ring in the target compound (vs. Segartoxaban’s piperazine and sulfonamide groups enhance solubility and target affinity for Factor Xa, whereas the target compound’s pyrazole-ethyl linker may prioritize membrane permeability .

Substituent Effects on Physicochemical Properties: The cyclopropyl group in the analog () increases lipophilicity, which could improve blood-brain barrier penetration compared to the target compound .

Thiophene vs. Thiazole Cores :

- Thiophene (target compound) and thiazole (Dasatinib) cores differ in aromaticity and polarity. Thiazoles are more electron-deficient, which may enhance binding to kinase ATP pockets .

Biological Activity

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₂ClN₅O₂S

- Molecular Weight : 369.9 g/mol

- CAS Number : 2034549-17-0

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines, as well as for its anti-inflammatory and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

These results indicate that the compound exhibits significant cytotoxic effects across various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

Research into the antimicrobial properties of related pyrazole compounds indicates that they can exhibit activity against various bacterial strains. Although specific data on this compound is scarce, it is reasonable to hypothesize that it may share similar antimicrobial properties due to structural similarities with other active pyrazole derivatives.

Case Studies

- Study on Cancer Cell Lines : A comprehensive evaluation of several pyrazole derivatives, including those similar to our compound, demonstrated significant inhibitory effects on cell growth in MCF7 and A549 cells. The study utilized a range of concentrations to determine IC₅₀ values, establishing a correlation between structure and activity.

- Anti-inflammatory Mechanism Investigation : A review highlighted the role of pyrazole compounds in modulating inflammatory pathways, suggesting that our compound could inhibit NF-kB signaling pathways, thereby reducing inflammation.

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key methods include:

- Cyclization with iodine/triethylamine : A thiadiazole derivative synthesis (similar to the target compound’s heterocyclic core) uses DMF, iodine, and triethylamine to facilitate sulfur elimination and ring closure .

- NaH-mediated coupling : Nucleophilic substitution reactions, such as those in Dasatinib analogs, employ NaH to activate intermediates for amide bond formation .

- Solvent optimization : Acetonitrile reflux (1–3 minutes) and DMF are contrasted for their effects on reaction speed and byproduct formation .

- Table: Key Synthetic Parameters

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of pyrazine, pyrazole, and thiophene moieties. For example, thiophene-carboxamide derivatives show distinct carbonyl (160–170 ppm) and aromatic proton signals .

- X-ray crystallography : Resolves spatial conformation, as demonstrated for structurally related anticoagulant thiophene-carboxamides .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and validates cyclization .

Q. What in vitro biological assays evaluate the pharmacological potential of similar thiophene-carboxamide derivatives?

- Methodological Answer :

- Antimicrobial assays : Thiadiazole derivatives are tested via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains, with pH-dependent activity noted .

- Anticancer screening : MTT assays on cancer cell lines assess cytotoxicity, as seen in pyrazole-thiophene hybrids .

- Anticoagulant studies : Factor Xa inhibition assays, guided by crystal structure data, are used for related compounds .

Advanced Research Questions

Q. How can mechanistic studies elucidate cyclization steps in forming the pyrazine-pyrazole-thiophene core?

- Methodological Answer :

- Intermediate trapping : Use quenching agents (e.g., methanol) to isolate intermediates during iodine/TEA-mediated cyclization .

- DFT calculations : Model reaction pathways for sulfur elimination and ring closure, leveraging mechanisms from thienylpyrrole synthesis .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps under varying conditions .

Q. What strategies address contradictions in synthetic yields when varying solvent systems or catalysts?

- Methodological Answer :

- Solvent polarity effects : Compare DMF (polar aprotic) vs. acetonitrile (moderate polarity) on reaction efficiency. DMF may stabilize charged intermediates, enhancing cyclization .

- Catalyst screening : Test alternatives to iodine (e.g., TBAB or CuI) for sulfur elimination efficiency .

- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loadings to optimize yield .

Q. What computational modeling approaches predict binding affinity and selectivity for biological targets?

- Methodological Answer :

- Molecular docking : Use crystal structure data (e.g., Factor Xa-thiophene complexes ) to model interactions with kinases or enzymes.

- QSAR modeling : Corate structural features (e.g., pyrazine electronegativity) with bioactivity data from thiadiazole derivatives .

- MD simulations : Assess binding stability in physiological conditions, informed by anticoagulant SAR studies .

Notes on Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.